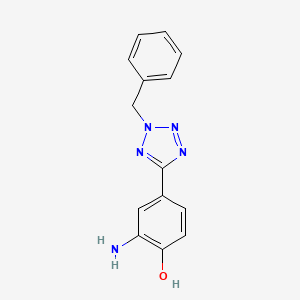
2-amino-4-(2-benzyl-2H-tetrazol-5-yl)phenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-amino-4-(2-benzyl-2H-tetrazol-5-yl)phenol is a compound that belongs to the class of tetrazole derivatives Tetrazoles are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and materials science
作用机制
Target of Action
Tetrazole derivatives, which include this compound, are known to play a significant role in medicinal and pharmaceutical applications . They have been found to inhibit angiotensin-converting enzymes and block AT1 and AT2 receptors present in the brain, heart, kidney, adrenal glands, and vascular smooth muscle cells .
Mode of Action
Tetrazoles are known to react with acidic materials and strong oxidizers to liberate corrosive and toxic gases and heat . They also undergo reactions with a few active metals, producing new compounds .
Biochemical Pathways
Tetrazole derivatives are known to inhibit the synthesis of bacterial cell walls, resulting in cell lysis . They are structurally comparable to D-alanyl-D-alanine, a component of peptidoglycan, and are capable of reacting with penicillin-binding proteins .
Pharmacokinetics
Tetrazole, a bioisostere of the carboxylic acid group, can substitute the carboxyl group in pharmacological molecules to boost lipophilicity, enhance bioavailability, and have lesser negative effects .
Result of Action
Tetrazole derivatives have been found to have significant free radical scavenging potentials and antihypertensive potentials .
Action Environment
One study shows that a honeycomb metal–carboxylate–tetrazolate framework, which includes a tetrazole derivative, has good thermal stabilities (300 °c), mechanical stabilities, and chemical stabilities in acidic (ph = 2) and basic (ph = 12) aqueous solutions .
生化分析
Biochemical Properties
The biochemical properties of 2-amino-4-(2-benzyl-2H-tetrazol-5-yl)phenol are not fully understood as of my knowledge cutoff in 2021. Tetrazole moieties, which are present in this compound, are known to interact with many enzymes and receptors in organisms via non-covalent interactions . These interactions result in a wide range of biological properties, including antibacterial, anticancer, antifungal, anti-inflammatory, antimalarial, antitubercular, and antiviral activities .
Cellular Effects
The specific cellular effects of this compound are not well-documented as of my knowledge cutoff in 2021. Compounds with tetrazole moieties have been shown to have significant effects on various types of cells . For example, they can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The exact molecular mechanism of action of this compound is not well-known as of my knowledge cutoff in 2021. It is known that tetrazole moieties can interact with many enzymes and receptors in organisms via non-covalent interactions . These interactions can lead to changes in gene expression, enzyme inhibition or activation, and other effects at the molecular level .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-4-(2-benzyl-2H-tetrazol-5-yl)phenol typically involves the formation of the tetrazole ring followed by its attachment to the phenol moiety. One common method involves the cycloaddition reaction between a nitrile and an azide to form the tetrazole ring . This reaction is often carried out in the presence of a catalyst such as copper or zinc salts under mild conditions.
Industrial Production Methods
Industrial production of tetrazole derivatives, including this compound, often employs scalable synthetic routes that ensure high yield and purity. These methods may involve continuous flow reactors and optimized reaction conditions to enhance efficiency and reduce production costs .
化学反应分析
Types of Reactions
2-amino-4-(2-benzyl-2H-tetrazol-5-yl)phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The nitro group can be reduced to an amine.
Substitution: The amino and phenol groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include substituted phenols, quinones, and various amine derivatives, depending on the specific reaction conditions and reagents used .
科学研究应用
2-amino-4-(2-benzyl-2H-tetrazol-5-yl)phenol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
相似化合物的比较
Similar Compounds
- 4-(2H-tetrazol-5-yl)phenol
- 2-amino-5-(2H-tetrazol-5-yl)phenol
- 2-benzyl-4-(2H-tetrazol-5-yl)phenol
Uniqueness
The combination of these functional groups allows for a broader range of chemical reactions and interactions with biological targets compared to similar compounds .
属性
IUPAC Name |
2-amino-4-(2-benzyltetrazol-5-yl)phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N5O/c15-12-8-11(6-7-13(12)20)14-16-18-19(17-14)9-10-4-2-1-3-5-10/h1-8,20H,9,15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXOZYYDGWLKJCC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2N=C(N=N2)C3=CC(=C(C=C3)O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














